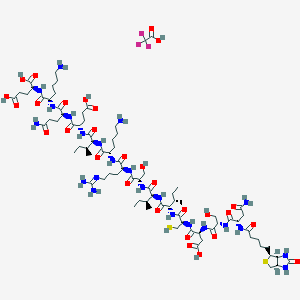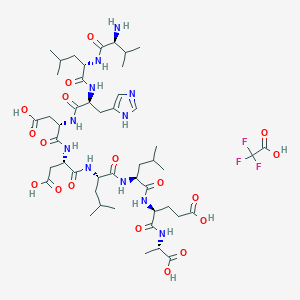
(Lys(Me)29)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl) Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a modified peptide derived from the N-terminal part of Histone H3, a protein that plays a crucial role in gene expression. The notation “Lys(Me)29” suggests that the 29th amino acid, a lysine, is methylated. The “Gly-Gly-Lys(biotinyl)” part indicates a small peptide extension where the last lysine residue is biotinylated. Biotinylation is a common modification in biochemistry used for various purposes, including affinity tagging .
Molecular Structure Analysis
The molecular structure of this peptide would be largely determined by the sequence of amino acids and their side chains. The biotinylated lysine at the end might confer some specific structural features, especially if the biotin is used for binding to another molecule. Detailed structural analysis would typically require techniques like NMR or X-ray crystallography .Chemical Reactions Analysis
In terms of chemical reactions, this peptide, like other proteins and peptides, could be subject to various post-translational modifications, which are enzymatically catalyzed reactions that modify the chemical structure of the amino acids in the peptide .Physical And Chemical Properties Analysis
The physical and chemical properties of this peptide would depend on its amino acid sequence and modifications. For example, the overall charge of the peptide would depend on the number and type of charged amino acids it contains .Wirkmechanismus
Target of Action
The primary target of the compound (Lys(Me)29)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl) Trifluoroacetate is the histone H3 protein, specifically at the lysine 29 residue . Histone proteins play a crucial role in the packaging of DNA into chromatin within the cell nucleus, and modifications to these proteins can significantly impact gene expression .
Mode of Action
The compound acts by modifying the methylation state of the lysine 29 residue on histone H3 . Methylation of histones is a key process in the regulation of gene expression. When the lysine 29 residue of histone H3 is methylated, it can alter the structure of the chromatin and influence the transcriptional activity of the genes .
Biochemical Pathways
The compound is involved in the epigenetic regulation of gene expression. It operates within the biochemical pathway of histone modification, specifically histone methylation . This pathway plays a crucial role in a variety of biological processes, including DNA repair, replication, and transcription .
Result of Action
The methylation of the lysine 29 residue on histone H3 by this compound can lead to changes in gene expression . This can have a variety of downstream effects depending on the specific genes that are affected. Changes in gene expression can influence cell behavior, potentially impacting processes like cell growth, differentiation, and response to environmental signals .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-(dimethylamino)hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H208N42O33S.C2HF3O2/c1-59(2)52-77(105(182)137-61(4)94(171)135-53-85(166)134-56-88(169)141-76(112(189)190)32-17-22-46-129-84(165)38-13-12-37-81-92-79(58-192-81)152-116(191)156-92)150-102(179)74(39-41-82(121)163)146-97(174)68(29-15-20-44-118)144-100(177)72(34-25-48-131-114(125)126)148-107(184)80-36-27-51-158(80)111(188)63(6)139-96(173)67(28-14-19-43-117)140-87(168)55-133-86(167)54-136-108(185)89(64(7)160)153-106(183)78(57-159)151-101(178)69(31-18-23-50-157(10)11)145-99(176)71(33-24-47-130-113(123)124)143-95(172)62(5)138-109(186)90(65(8)161)154-104(181)75(40-42-83(122)164)147-98(175)70(30-16-21-45-119)149-110(187)91(66(9)162)155-103(180)73(142-93(170)60(3)120)35-26-49-132-115(127)128;3-2(4,5)1(6)7/h59-81,89-92,159-162H,12-58,117-120H2,1-11H3,(H2,121,163)(H2,122,164)(H,129,165)(H,133,167)(H,134,166)(H,135,171)(H,136,185)(H,137,182)(H,138,186)(H,139,173)(H,140,168)(H,141,169)(H,142,170)(H,143,172)(H,144,177)(H,145,176)(H,146,174)(H,147,175)(H,148,184)(H,149,187)(H,150,179)(H,151,178)(H,153,183)(H,154,181)(H,155,180)(H,189,190)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)(H2,152,156,191);(H,6,7)/t60-,61-,62-,63-,64+,65+,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADDJDVRTVOSLU-LYVKTIEWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H209F3N42O35S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2865.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














